

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Enteric Coatings

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Compound of Interest

Compound Name: Polyvinyl acetate phthalate

Cat. No.: B3415722

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Polyvinyl Acetate Phthalate (PVAP)** enteric coatings. Our goal is to help you prevent and resolve common issues, such as cracking, to ensure the integrity and performance of your coated dosage forms.

Troubleshooting Guide: Cracking in PVAP Enteric Coatings

Cracking of the enteric coat is a critical defect that can compromise the gastro-resistant properties of the dosage form, leading to premature drug release. This guide provides a systematic approach to diagnosing and resolving cracking issues.

Problem: The enteric coating on my tablets/pellets is cracking.

Initial Assessment:

- When does the cracking occur?
 - During the coating process?
 - During drying?
 - During storage?

- What is the nature of the cracks?
 - Are they fine, hairline cracks?
 - Are they larger, more significant fractures?
 - Is there any peeling or flaking of the coating?

The timing and nature of the cracking can provide clues to the underlying cause. Use the following sections to identify the potential root cause and implement the recommended solutions.

Section 1: Formulation-Related Issues

Cracking is often linked to the properties of the coating formulation itself. An improperly formulated coating can be brittle and unable to withstand the stresses of the coating process, drying, or storage.

FAQs: Formulation

Q1: What is the most common formulation-related cause of cracking in PVAP coatings?

A1: The most common cause is insufficient plasticity of the film. PVAP, like many enteric polymers, can be brittle on its own. Without an adequate amount of a suitable plasticizer, the coating will not have the flexibility to accommodate the stresses it encounters. This can be due to either an incorrect choice of plasticizer or an insufficient concentration.

Q2: Which plasticizers are recommended for PVAP, and at what concentrations?

A2: Common plasticizers for PVAP include triethyl citrate (TEC), diethyl phthalate (DEP), and polyethylene glycols (PEGs) of low molecular weight. The optimal concentration depends on the specific plasticizer and the desired film properties. Generally, plasticizer levels range from 10% to 30% by weight of the PVAP polymer. It is crucial to perform optimization studies for your specific formulation.^[1]

Q3: How does the solid content of the coating suspension affect cracking?

A3: The solid content of the coating suspension can influence the film formation process. A very high solid content can lead to a viscous solution that is difficult to atomize, resulting in an uneven coating and potential stress points. Conversely, a very low solid content can prolong the coating process, increasing the mechanical stress on the tablets. A typical range for solid content in aqueous dispersions is 15-25% w/w.

Troubleshooting Steps & Solutions: Formulation

Potential Cause	Recommended Solution
Insufficient Plasticizer	Increase the concentration of the plasticizer in increments of 2-5% (based on polymer weight) and evaluate the impact on film flexibility and cracking.
Inappropriate Plasticizer	If increasing the concentration is not effective, consider switching to a different plasticizer. For example, if using DEP, you could evaluate TEC, which is known to be a good plasticizer for PVAP.
High Internal Stress	This can be caused by the solvent system and drying process. Ensure you are using an appropriate solvent system and that the drying conditions are not too aggressive (see Section 2).
Excessive Pigment/Filler	High concentrations of pigments or fillers can disrupt the film structure and make it more brittle. If your formulation contains high levels of these components, try reducing their concentration or using a finer particle size grade.

Section 2: Process-Related Issues

The coating process parameters play a critical role in the quality of the final film. Suboptimal process conditions can induce stress in the coating, leading to cracks.

FAQs: Process Parameters

Q1: How does the drying temperature affect cracking?

A1: Both excessively high and low temperatures can contribute to cracking. Very high inlet air temperatures can cause rapid evaporation of the solvent, leading to a brittle film with high internal stress. On the other hand, insufficient drying can result in a soft, tacky film that is prone to damage and can crack upon further drying during storage.

Q2: What is the role of the spray rate in preventing cracking?

A2: An excessively high spray rate can lead to overwetting of the tablet bed, causing tablets to stick together and the coating to be uneven. When these agglomerates break apart, it can lead to cracks in the film. A very low spray rate can lead to spray drying, where the droplets dry before reaching the tablet surface, resulting in a rough and weak film.

Q3: Can the pan speed influence cracking?

A3: Yes, the pan speed affects the mixing of the tablets and the uniformity of the coating application. A slow pan speed can lead to uneven coating distribution and overwetting, while a very high pan speed can cause excessive attrition and damage to the coating, especially at the tablet edges.

Troubleshooting Steps & Solutions: Process Parameters

Parameter	Potential Problem	Recommended Action
Inlet Air Temperature	Too high: Rapid drying, brittle film. Too low: Overwetting, tacky film.	Optimize the temperature to ensure efficient but not overly aggressive drying. A typical range for aqueous PVAP coatings is 50-70°C.
Spray Rate	Too high: Overwetting, agglomeration. Too low: Spray drying, rough film.	Adjust the spray rate to achieve a balance between efficient coating and adequate drying. Start with a lower rate and gradually increase it.
Atomizing Air Pressure	Too low: Large droplets, uneven coating. Too high: Spray drying.	Optimize the atomizing air pressure to ensure a fine, uniform spray.
Pan Speed	Too low: Uneven coating. Too high: Tablet attrition.	Adjust the pan speed to ensure gentle and consistent mixing of the tablet bed.

Section 3: Tablet Core-Related Issues

The properties of the tablet core itself can be a contributing factor to coating cracks.

FAQs: Tablet Core

Q1: Can the shape of the tablet affect the coating?

A1: Yes, tablets with sharp edges or deep concave surfaces are more prone to cracking at these high-stress points. A tablet with a more rounded profile is generally easier to coat uniformly and is less susceptible to cracking.

Q2: How does the hardness of the tablet core impact coating integrity?

A2: A soft tablet core can be more prone to erosion and deformation during the coating process, which can lead to a compromised coating. Conversely, a very hard and friable tablet can also be problematic. Ensure your tablet cores have adequate hardness and low friability.

Q3: What if my tablet core is hygroscopic?

A3: Hygroscopic (water-attracting) cores can absorb moisture from an aqueous coating dispersion, causing the core to swell. This expansion can create significant stress on the coating, leading to cracks.

Troubleshooting Steps & Solutions: Tablet Core

Potential Cause	Recommended Solution
Tablet Shape	If possible, consider redesigning the tablet tooling to have a more rounded profile with no sharp edges.
Low Core Hardness	Optimize the tablet compression parameters to achieve a harder, less friable core.
Hygroscopic Core	Apply a seal coat (e.g., using a low-viscosity grade of HPMC) to the tablet cores before applying the PVAP enteric coating. This will act as a moisture barrier. ^[2]

Quantitative Data

The following tables provide illustrative data on how formulation and process parameters can influence the properties of PVAP films. Note: These values are for guidance only and should be optimized for your specific formulation, equipment, and process.

Table 1: Illustrative Effect of Plasticizer Concentration on Mechanical Properties of PVAP Films

Plasticizer (Type)	Plasticizer Concentration (% w/w of PVAP)	Tensile Strength (MPa)	Elongation at Break (%)
Triethyl Citrate (TEC)	10	25	5
Triethyl Citrate (TEC)	20	18	15
Triethyl Citrate (TEC)	30	12	30
Diethyl Phthalate (DEP)	10	28	4
Diethyl Phthalate (DEP)	20	20	12
Diethyl Phthalate (DEP)	30	15	25

Higher elongation at break and lower tensile strength generally indicate a more flexible, less crack-prone film.

Table 2: Illustrative Process Parameters for Aqueous Coating with PVAP to Minimize Cracking

Parameter	Recommended Range
Inlet Air Temperature	50 - 70 °C
Outlet Air Temperature	35 - 45 °C
Spray Rate	10 - 50 g/min/kg of tablets (lab scale)
Atomizing Air Pressure	1.5 - 2.5 bar
Pan Speed	8 - 15 rpm
Solid Content in Dispersion	15 - 25% w/w

Experimental Protocols

Protocol 1: Preparation of Free Films for Mechanical Testing

Objective: To prepare solvent-cast free films of PVAP with different plasticizers and concentrations for the evaluation of their mechanical properties.

Materials:

- **Polyvinyl Acetate Phthalate (PVAP)** powder
- Selected plasticizer (e.g., Triethyl Citrate - TEC)
- Suitable solvent system (e.g., Acetone:Ethanol 1:1 v/v)
- Glass petri dishes or a flat, non-stick surface (e.g., Teflon-coated plate)
- Magnetic stirrer and stir bar
- Drying oven with controlled temperature and humidity

Methodology:

- **Solution Preparation:** a. Prepare a 15% w/w solution of PVAP in the chosen solvent system. b. To separate batches of the PVAP solution, add the desired amount of plasticizer (e.g., 10%, 20%, 30% w/w based on the dry weight of PVAP). c. Stir the solutions at room temperature until the polymer and plasticizer are completely dissolved.
- **Film Casting:** a. Carefully pour a predetermined volume of the polymer solution into a clean, dry glass petri dish, ensuring the solution spreads evenly to form a uniform layer. b. Place the petri dish on a level surface in a fume hood to allow for slow solvent evaporation at ambient temperature for 24 hours. This initial slow drying helps to minimize the formation of internal stresses.
- **Film Drying:** a. After the initial evaporation, transfer the petri dishes to a drying oven set at 40°C for 48 hours to ensure complete removal of the solvent.

- **Film Conditioning and Removal:** a. After drying, carefully peel the film from the petri dish. b. Condition the films at 25°C and 50% relative humidity for at least 24 hours before mechanical testing.
- **Film Thickness Measurement:** a. Measure the thickness of the film at multiple points using a digital micrometer and calculate the average thickness.

Protocol 2: Tensile Strength Testing of PVAP Films

Objective: To determine the tensile strength and elongation at break of the prepared PVAP free films.

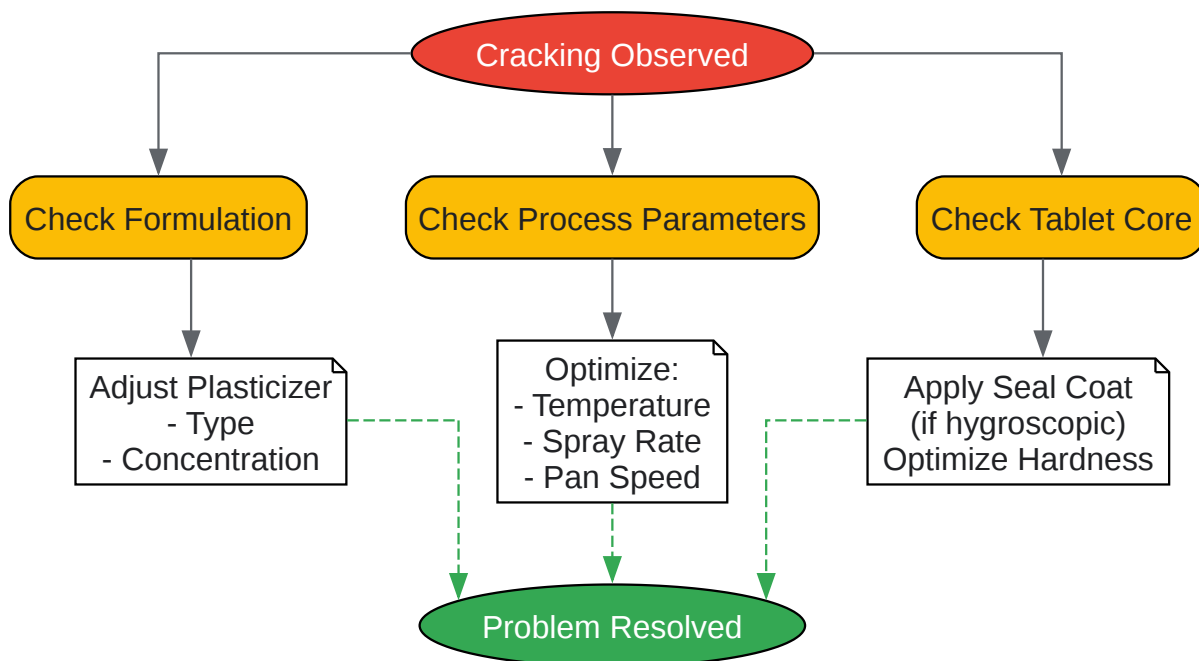
Equipment:

- Universal Testing Machine (UTM) or a texture analyzer with tensile grips.
- Film cutting die to prepare dumbbell-shaped specimens (as per ASTM D882).
- Digital calipers for measuring specimen dimensions.

Methodology:

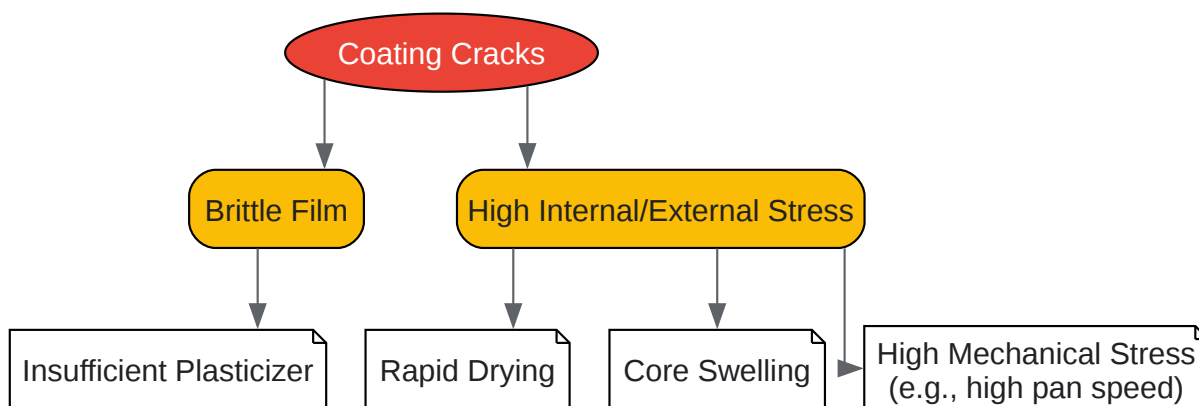
- **Specimen Preparation:** a. Cut at least five dumbbell-shaped specimens from each conditioned film using the cutting die. b. Measure the width and thickness of the narrow section of each specimen using digital calipers.
- **Testing Procedure:** a. Set the initial grip separation on the UTM (e.g., 50 mm). b. Secure a specimen in the tensile grips, ensuring it is aligned and not slipping. c. Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the film breaks. d. Record the force and elongation data throughout the test.
- **Data Analysis:** a. **Tensile Strength (MPa):** Calculate the tensile strength by dividing the maximum load (in Newtons) by the initial cross-sectional area (in mm²) of the specimen. b. **Elongation at Break (%):** Calculate the percentage elongation at break by dividing the extension at the point of fracture by the initial gauge length and multiplying by 100. c. Calculate the mean and standard deviation for the tensile strength and elongation at break for each set of film samples.

Visualizations



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Caption: Troubleshooting workflow for cracking in enteric coatings.



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Caption: Root causes of cracking in PVAP enteric coatings.

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